molecular formula C23H18O6 B6507889 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate CAS No. 896034-30-3

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate

Cat. No. B6507889
CAS RN: 896034-30-3
M. Wt: 390.4 g/mol
InChI Key: RPWBBNJXKNSLPS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-Dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate, also known as Bichromene-7-yl 2,2-dimethylpropanoate, is a synthetic compound that has been studied for its potential applications in scientific research. Bichromene-7-yl 2,2-dimethylpropanoate is a bichromene derivative, which is a type of chromene compound that is composed of two chromene rings linked together. Bichromene-7-yl 2,2-dimethylpropanoate has been studied for its potential applications in the fields of biochemistry, physiology, and pharmacology.

Scientific Research Applications

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate has been studied for its potential applications in scientific research. It has been studied for its potential to modulate the activity of enzymes, such as cytochrome P450 and monoamine oxidase, and to act as an inhibitor of the enzyme acetylcholinesterase. It has also been studied for its potential to modulate the activity of ion channels, such as the potassium channel and the calcium channel.

Mechanism of Action

The exact mechanism of action of 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme acetylcholinesterase and as a modulator of the activity of other enzymes and ion channels.
Biochemical and Physiological Effects
2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate has been studied for its potential effects on biochemical and physiological processes. In animal models, the compound has been found to have anti-inflammatory, anti-oxidant, and anti-cancer effects. It has also been found to have neuroprotective effects, as well as to modulate the activity of the immune system.

Advantages and Limitations for Lab Experiments

The use of 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate in laboratory experiments has several advantages. The compound is relatively easy to synthesize, and it is relatively stable. Furthermore, it is relatively non-toxic and has been found to have a wide range of potential applications in biochemical and physiological research. However, the compound can be difficult to obtain in large quantities, and it can be expensive.

Future Directions

There are a number of potential future directions for research on 2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate. These include further studies of its potential anti-inflammatory, anti-oxidant, and anti-cancer effects, as well as its potential to modulate the activity of enzymes and ion channels. In addition, further research could be conducted on the compound's potential to modulate the activity of the immune system and to act as a neuroprotective agent. Finally, further research could be conducted on the compound's potential to be used as a therapeutic agent in the treatment of various diseases.

Synthesis Methods

2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl 2,2-dimethylpropanoate-yl 2,2-dimethylpropanoate can be synthesized using a variety of methods, including chemical synthesis and biological synthesis. Chemical synthesis involves the use of a variety of chemical reagents, such as sodium hydroxide, potassium hydroxide, and ethanol. Biological synthesis involves the use of enzymes, such as lipases and proteases, to catalyze the reaction.

properties

IUPAC Name

[2-oxo-4-(2-oxochromen-3-yl)chromen-7-yl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-23(2,3)22(26)27-14-8-9-15-16(12-20(24)28-19(15)11-14)17-10-13-6-4-5-7-18(13)29-21(17)25/h4-12H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPWBBNJXKNSLPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2'-dioxo-2H,2'H-3,4'-bichromen-7'-yl 2,2-dimethylpropanoate

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